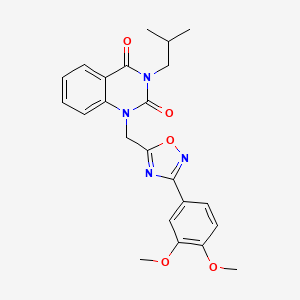
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its specific functional groups .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving phenethylamine or tetrahydroquinoline derivatives .
Pharmacokinetics
Its molecular structure suggests that it may have good bioavailability due to the presence of functional groups that enhance solubility and permeability .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic effects .
Biologische Aktivität
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates a quinazoline core and a 1,2,4-oxadiazole ring. This structural composition suggests potential biological activity across various therapeutic areas. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and quinazoline moieties exhibit a broad spectrum of biological activities. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives. For instance:
- Antibacterial Effects : Compounds with the oxadiazole ring have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research has also indicated antifungal properties in related compounds. For example, derivatives were tested against Candida albicans, showing promising results in inhibiting fungal growth .
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Escherichia coli | ||
| Antifungal | Candida albicans |
Anticancer Activity
The quinazoline scaffold is known for its anticancer properties. Studies have reported:
- Cell Proliferation Inhibition : Compounds similar to the target molecule have been shown to inhibit cell proliferation in various cancer cell lines. For example, some derivatives demonstrated cytotoxic effects against breast cancer and lung cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. Molecular docking studies suggest strong binding affinities to targets such as EGFR (Epidermal Growth Factor Receptor) .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been investigated:
- Inhibition of Inflammatory Mediators : Research shows that these compounds can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) showed significant reduction in inflammation markers when treated with oxadiazole-containing compounds .
Case Studies
Several case studies provide insight into the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Eigenschaften
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)16-7-5-6-8-17(16)26(23(27)29)13-20-24-21(25-32-20)15-9-10-18(30-3)19(11-15)31-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYNCYFESIRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














